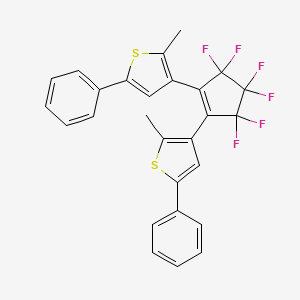

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their photochromic properties. The molecular formula of this compound is C27H18F6S2, and it has a molecular weight of approximately 520.55 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:

Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.

Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.

Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.

Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions, including:

Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to UV light and reverts to its original color under visible light.

Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, such as bromination and nitration.

Common Reagents and Conditions

UV Light: Used to induce the photochromic reaction.

Electrophilic Reagents: Such as bromine and nitric acid for substitution reactions.

Major Products

Photochromic Reaction Products: The compound switches between open-ring and closed-ring isomers.

Substitution Reaction Products: Depending on the reagent used, products such as brominated or nitrated derivatives of the compound are formed

Applications De Recherche Scientifique

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:

Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.

Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.

Comparaison Avec Des Composés Similaires

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene can be compared with other similar compounds, such as:

1,2-Bis(2-methyl-5-phenyl-3-thienyl)cyclopentene: Lacks the perfluoro group, resulting in different photochromic properties.

1,2-Bis(2-methyl-5-(3,4-difluorophenyl)-3-thienyl)perfluorocyclopentene: Contains additional fluorine atoms on the phenyl rings, affecting its electronic properties.

The uniqueness of this compound lies in its high photochromic efficiency and stability, making it a valuable compound for various applications.

Activité Biologique

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, photochemical properties, and relevant case studies.

- Molecular Formula : C29H22F6S2

- Molecular Weight : 548.6 g/mol

- CAS Number : 172612-67-8

This compound features a perfluorinated cyclopentene core that enhances its stability and reactivity under various conditions.

Mechanisms of Biological Activity

- Photochromism : The compound exhibits notable photochromic properties, allowing it to undergo reversible transformations upon exposure to light. This characteristic is critical for applications in optical devices and sensors. The photoisomerization process involves the transition between different electronic states, which can be influenced by environmental factors such as solvent polarity and temperature .

- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties. These properties are attributed to the presence of thiophene rings, which can scavenge free radicals, thereby protecting biological systems from oxidative stress .

- Antimicrobial Properties : Research has suggested that certain thiophene derivatives exhibit antimicrobial activity against various pathogens. This could be linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Photochromism | Reversible transformation under light exposure | |

| Antioxidant | Free radical scavenging capability | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Photochromic Behavior in Crystalline Phases : A study demonstrated the photochromic behavior of this compound in single-crystalline phases. The compound displayed distinct color changes upon UV irradiation, indicating potential applications in smart materials and optical switches .

- Antioxidant Studies : In vitro experiments have shown that derivatives of this compound can effectively reduce oxidative stress markers in cellular models. These findings suggest that it may be beneficial in developing therapeutic agents for conditions associated with oxidative damage .

- Antimicrobial Efficacy : Research focusing on the antimicrobial activities of thiophene derivatives has revealed that compounds similar to this compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Propriétés

Numéro CAS |

182003-69-6 |

|---|---|

Formule moléculaire |

C27H18F6S2 |

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |

InChI |

InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |

Clé InChI |

OUCKAFOKXHCQPT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.